methyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isobutyl group at the 1-position, a nitro group at the 4-position, and a methyl ester group at the 3-position of the pyrazole ring.
Preparation Methods
The synthesis of methyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . The reaction conditions often involve the use of catalysts such as Nano-ZnO or Amberlyst-70, which offer eco-friendly and efficient synthesis routes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation: The compound can participate in condensation reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Methyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as methyl 4-nitro-1H-pyrazole-3-carboxylate and 3-methyl-1-phenyl-1H-pyrazol-5-ol. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities . The presence of the isobutyl group in this compound imparts unique properties, making it distinct from other pyrazole derivatives.
Properties
IUPAC Name |
methyl 1-(2-methylpropyl)-4-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(2)4-11-5-7(12(14)15)8(10-11)9(13)16-3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJLOIZSOFPDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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